molecular formula C10H14N2O B1420490 4-(3-Methylpyridin-2-YL)morpholine CAS No. 327064-60-8

4-(3-Methylpyridin-2-YL)morpholine

Cat. No.: B1420490
CAS No.: 327064-60-8
M. Wt: 178.23 g/mol
InChI Key: KUSLAWUUDVNSNN-UHFFFAOYSA-N
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Description

Contextualization of the Morpholine (B109124) Scaffold in Chemical Research

The morpholine scaffold is a six-membered heterocyclic ring containing both a secondary amine and an ether functional group. wikipedia.orgebi.ac.uk This structure is a cornerstone in medicinal chemistry, frequently incorporated into the design of new therapeutic agents. nih.govbiosynce.com

The term "privileged pharmacophore" refers to a molecular framework that is able to bind to multiple biological targets, making it a valuable building block in drug discovery. sci-hub.senih.gov Morpholine's advantageous physicochemical, biological, and metabolic properties contribute to its status as such a scaffold. nih.govresearchgate.net Its presence in numerous approved and experimental drugs underscores its importance. nih.gov The ability of the morpholine ring to be easily introduced into molecules and its versatility in forming a wide range of biologically active derivatives further solidifies its privileged status. nih.govresearchgate.net

The morpholine moiety is associated with a wide spectrum of pharmacological activities. sci-hub.senih.gov These include, but are not limited to, anticancer, anti-inflammatory, antiviral, and antimicrobial properties. nih.govjchemrev.com The inclusion of a morpholine ring can enhance a molecule's potency and improve its pharmacokinetic profile, such as increasing solubility and bioavailability. nih.govbiosynce.com For instance, in some compounds, the morpholine group has been shown to prolong the plasma half-life and contribute to inhibitory activity against specific enzymes. sci-hub.se Its role extends to modulating the activity of enzymes implicated in neurodegenerative diseases, highlighting its therapeutic potential in this area as well. nih.govtandfonline.com

Contextualization of the Pyridine (B92270) Moiety in Chemical Research

The pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom, is another fundamental structural unit in the realm of chemical and pharmaceutical sciences. ijpsonline.comyoutube.com

Pyridine and its derivatives are integral to a vast number of biologically active compounds, including many pharmaceuticals. nih.govresearchgate.net Its presence is found in natural products like certain vitamins and alkaloids. youtube.comnih.gov The pyridine scaffold is a key component in drugs with a wide array of therapeutic applications, such as anticancer, antimalarial, and antiviral agents. ijpsonline.comnih.gov The incorporation of a pyridine ring can significantly influence a molecule's biological activity and properties like basicity and water solubility. nih.gov

In fragment-based drug design, small molecular fragments with favorable binding properties are identified and then optimized to create more potent lead compounds. The pyridine moiety is a commonly used fragment due to its ability to form key interactions with biological targets. nih.gov Furthermore, pyridine derivatives are utilized as biomolecular mimetics, mimicking the structure and function of biological molecules to modulate their activity. chemrxiv.org This approach has been successful in developing novel therapeutic agents.

Structural Overview of 4-(3-Methylpyridin-2-YL)morpholine

The chemical structure of this compound combines the aforementioned morpholine and pyridine rings. Specifically, the morpholine ring is attached at its nitrogen atom to the second position of a pyridine ring, which itself is substituted with a methyl group at the third position.

PropertyValueSource
Molecular Formula C10H14N2O epa.gov
Average Mass 178.235 g/mol epa.gov
Monoisotopic Mass 178.110613 g/mol epa.gov
CAS Number 327064-60-8 epa.gov

Research Findings

While specific, in-depth research solely focused on this compound is not extensively documented in publicly available literature, the combination of its constituent moieties suggests its potential as a scaffold for further chemical exploration. The synthesis of related structures, such as 4-(3-methylpyridine-2-carbonyl)morpholine, has been reported, indicating the accessibility of this chemical space. nih.gov

Research on similar structures provides insights into the potential applications of this compound. For instance, derivatives containing a morpholine linked to a pyridine or other heterocyclic systems have been investigated for their antimicrobial and anticancer activities. acs.orgrsc.orge3s-conferences.org The substitution pattern on the pyridine ring, including the presence and position of a methyl group, can significantly influence the biological activity of the resulting compound. acs.org

Computational studies on related morpholine and methylmorpholine compounds have been conducted to understand their catalytic activity, which can be influenced by factors such as proton affinity. researchgate.net Such studies could, in principle, be applied to this compound to predict its chemical reactivity and potential interactions.

The development of novel compounds containing both morpholine and pyridine rings continues to be an active area of research, with studies exploring their potential as inhibitors of various biological targets, including kinases. nih.govgoogle.com The synthesis and evaluation of libraries of such compounds are crucial for identifying new lead structures for drug discovery. researchgate.net

Rationale and Scope of Academic Inquiry into this compound

The rationale for a focused academic investigation of this compound stems from its unique chemical architecture, which combines two heterocyclic moieties of significant interest in medicinal chemistry: morpholine and pyridine. wikipedia.orgresearchgate.net The morpholine ring is recognized as a "privileged" structure or versatile pharmacophore, integral to numerous approved therapeutic agents and biologically active compounds. researchgate.netijprems.com Its presence can modulate pharmacokinetic properties and enhance molecular potency through interactions with target proteins. ijprems.com Similarly, the pyridine ring is a fundamental component of many pharmaceuticals. The specific isomeric arrangement of a methyl-substituted pyridine attached to a morpholine ring at the 2-position presents a distinct chemical entity whose properties cannot be fully extrapolated from more common substitution patterns.

Identification of Research Gaps and Unexplored Chemical Space

Despite the prevalence of its constituent rings in chemical literature, this compound itself occupies a notable research gap. A systematic review of scientific databases reveals a scarcity of dedicated studies on its synthesis, characterization, and potential applications. This contrasts sharply with the extensive research available for the parent morpholine scaffold and other substituted derivatives. researchgate.nete3s-conferences.org

The primary unexplored chemical space includes:

Optimized Synthesis: While general methods for creating substituted morpholines exist, such as the reaction of diethylene glycol with ammonia (B1221849) or the dehydration of diethanolamine, dedicated and optimized synthetic routes specifically for this compound are not well-documented. nih.gov

Spectroscopic and Physicochemical Characterization: Comprehensive data on its nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, mass spectrometry, and crystallographic structure are not readily available in peer-reviewed journals.

Biological Screening: There is a lack of published data regarding its biological activity. Its potential as an inhibitor of common drug targets, an antimicrobial agent, or a modulator of other cellular pathways has not been systematically evaluated.

Table 1: Comparison of Available Research Data
AttributeGeneral Morpholine DerivativesThis compound
Synthetic MethodologiesWell-established and diverse researchgate.nete3s-conferences.orgNot specifically documented
Biological Activity ProfileExtensive data (anticancer, antibiotic, etc.) ijprems.comresearchgate.netLargely unevaluated
Pharmacological ApplicationsComponent of approved drugs (e.g., Linezolid, Gefitinib) wikipedia.orgNone reported
Physicochemical DataWidely available for numerous derivativesMinimal public data (Molecular Formula: C10H14N2O) epa.gov

Potential Contributions to Contemporary Chemical and Medicinal Sciences

The exploration of this compound could provide significant contributions to both chemical and medicinal sciences, primarily based on the established value of its structural components.

Contributions to Medicinal Science: The morpholine scaffold is a key feature in a multitude of kinase inhibitors, which are crucial in modern oncology. ijprems.com For instance, various morpholine-quinazoline derivatives have been synthesized and evaluated as potent inhibitors of the PI3K/Akt/mTOR pathway, a critical signaling cascade in cancer cell proliferation. nih.gov The specific substitution pattern of this compound could offer novel selectivity and potency for such targets. Its structure suggests it could serve as a lead compound for developing new therapeutic agents in areas where morpholine derivatives have already shown promise, including oncology, infectious diseases, and neurodegenerative disorders. researchgate.netontosight.aiontosight.ai

Table 2: Examples of Bioactive Compounds Containing the Morpholine Scaffold
Compound NameClass/UseSignificance of Morpholine Ring
GefitinibAnticancer Agent (EGFR Inhibitor)Contributes to solubility and favorable pharmacokinetic properties. wikipedia.org
LinezolidAntibioticThe morpholine ring is a core structural component essential for its antibacterial activity. wikipedia.org
FenpropimorphFungicideThe morpholine moiety is central to its fungicidal action. researchgate.net
AprepitantAntiemeticThe morpholine group is a key part of the molecule's structure, used to treat chemotherapy-induced nausea. ijprems.com

Contributions to Chemical Sciences: In organic synthesis, morpholine and its derivatives are widely used as bases, catalysts, and building blocks. wikipedia.orge3s-conferences.org The compound this compound, as a cyclic tertiary amine, has potential as a specialized base catalyst. wikipedia.org The unique steric and electronic environment created by the 3-methyl-pyridin-2-yl substituent could impart unique selectivity in chemical transformations. Furthermore, its potential as a ligand in organometallic chemistry and a monomer or additive in materials science remains an open area for investigation, offering pathways to new catalysts or advanced polymers. e3s-conferences.org

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(3-methylpyridin-2-yl)morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O/c1-9-3-2-4-11-10(9)12-5-7-13-8-6-12/h2-4H,5-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUSLAWUUDVNSNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CC=C1)N2CCOCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40675059
Record name 4-(3-Methylpyridin-2-yl)morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40675059
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

327064-60-8
Record name 4-(3-Methylpyridin-2-yl)morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40675059
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Synthetic Route Development

Overview of Established Synthetic Routes for Analogues

The synthesis of analogues of 4-(3-methylpyridin-2-yl)morpholine often relies on well-established organic reactions. These methods provide a foundation for the construction of the target molecule and can be adapted to introduce various substituents on the pyridine (B92270) ring.

Multi-Step Organic Reactions

The construction of substituted pyridines, which are precursors to compounds like this compound, can be accomplished through multi-step sequences. These often involve classical condensation reactions, such as the Knoevenagel and Hantzsh condensations, which typically form the heterocyclic ring in the final steps. nih.gov A more direct and modular approach involves the stepwise installation of substituents onto a pre-existing aromatic core. nih.gov For instance, a sequence of reactions could involve the synthesis of a suitably substituted pyridine ring followed by the introduction of the morpholine (B109124) moiety. This approach allows for greater control over the final structure and substitution pattern.

Nucleophilic Substitution Reactions Involving Morpholine

Nucleophilic aromatic substitution (SNAr) is a fundamental method for the synthesis of pyridinylmorpholines. researchgate.net This reaction typically involves the displacement of a leaving group, such as a halogen, from the pyridine ring by the nucleophilic morpholine. The reactivity of the halopyridine is crucial, with the general order of leaving group ability being F > NO₂ > Cl ≈ Br > I in activated aryl systems. researchgate.net The reaction of a 2-halopyridine with morpholine can proceed to yield the desired 4-(pyridin-2-yl)morpholine (B1589300) derivative. researchgate.net The efficiency of this reaction can be influenced by the solvent, with those capable of enhancing the nucleophilicity of morpholine and accepting hydrogen bonds being preferred. researchgate.net

For example, the reaction of 2-chloropyrazine (B57796) with morpholine demonstrates the feasibility of this approach for related nitrogen-containing heterocycles. researchgate.net Similarly, 2-anilinopyrimidines have been synthesized from 2-chloro-4,6-dimethylpyrimidine (B132427) and various anilines under microwave conditions, highlighting the impact of substituents on reaction efficiency. researchgate.net

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction, have emerged as powerful and versatile tools for the formation of carbon-carbon and carbon-heteroatom bonds in the synthesis of biaryl and heteroaryl compounds. nih.govorganic-chemistry.org These reactions offer high tolerance for a wide range of functional groups and generally provide good to excellent yields. nih.govorganic-chemistry.org

Suzuki-Miyaura Cross-Coupling for Pyridine Derivatives

The Suzuki-Miyaura cross-coupling reaction is a highly effective method for the synthesis of substituted pyridines. nih.gov This reaction typically involves the coupling of a pyridine-containing halide or triflate with a boronic acid or ester in the presence of a palladium catalyst and a base. nih.govorganic-chemistry.org The development of highly active and stable palladium-phosphine catalysts has significantly expanded the scope of this reaction to include challenging substrates like nitrogen-containing heterocycles. organic-chemistry.org

For the synthesis of this compound, a plausible Suzuki-Miyaura approach would involve the coupling of a 2-halopyridine derivative with a morpholine-containing boronic acid or ester, or vice versa. The reaction has been successfully used to synthesize a variety of 2-arylpyridines from pyridine-2-sulfonyl fluoride (B91410) (PyFluor) and (hetero)aryl boronic acids and esters. nih.gov

The success of a Suzuki-Miyaura coupling reaction is highly dependent on the careful optimization of reaction conditions. Key parameters that are often screened include the choice of palladium source, ligand, base, and solvent system. researchgate.net

Table 1: Key Parameters for Optimization of Suzuki-Miyaura Cross-Coupling Reactions

ParameterOptionsRationale
Palladium Source Pd(OAc)₂, Pd(PPh₃)₄, PdCl₂(dppf), Pd₂dba₃The choice of palladium precursor can significantly impact catalytic activity.
Ligand PPh₃, P(o-tol)₃, XPhos, SPhos, dppfThe ligand plays a crucial role in stabilizing the palladium catalyst and influencing its reactivity and selectivity.
Base K₃PO₄, Cs₂CO₃, K₂CO₃, NaHCO₃The base is required to activate the boronic acid and facilitate the transmetalation step.
Solvent Toluene, 1,4-Dioxane, Ethanol/Water, DMFThe solvent can affect the solubility of reactants and the stability of the catalytic species.

For instance, in the synthesis of 3,5-diaryl-2,4,6-trimethylpyridines, a detailed screening of these parameters was conducted to maximize the yield of the desired product while minimizing the formation of byproducts. researchgate.net The use of potassium phosphate (B84403) (K₃PO₄) as a base has been found to be particularly effective in some cases, leading to quantitative conversions. researchgate.net The choice of ligand is also critical, with bulky and electron-rich phosphine (B1218219) ligands often being employed to promote the oxidative addition step and enhance catalytic activity. organic-chemistry.org

When a pyridine ring contains multiple potential reaction sites, controlling the regioselectivity of the cross-coupling reaction becomes a significant challenge. In the case of dihalogenated pyridines, the inherent reactivity differences between the halogenated positions can be exploited to achieve selective coupling. mdpi.com For 2,4-dihalogenated pyridines, the C2 position is generally more susceptible to oxidative addition of palladium, leading to preferential coupling at this site. researchgate.netacs.org

However, the regioselectivity can be influenced and even reversed by the choice of ligand. acs.org For example, the use of sterically hindered N-heterocyclic carbene (NHC) ligands has been shown to promote C4-selective coupling in 2,4-dichloropyridines. nih.gov This ligand-controlled selectivity opens up synthetic pathways to previously difficult-to-access isomers. nih.gov

Yield optimization is achieved through a combination of factors, including the optimized reaction conditions discussed previously and the careful selection of coupling partners. The electronic and steric properties of both the pyridine substrate and the boronic acid can impact the reaction outcome. researchgate.net For instance, electron-withdrawing groups on the arylboronic acid can sometimes lead to higher yields in Suzuki-Miyaura reactions.

Advanced Synthetic Strategies

Recent advancements in organic synthesis have provided powerful tools for the direct and selective functionalization of pyridine rings. rsc.org These methods offer more atom-economical and efficient alternatives to traditional multi-step syntheses. nih.gov

Direct C-H functionalization has emerged as a transformative strategy for the synthesis of substituted pyridines, minimizing the need for pre-functionalized starting materials. rsc.orgnih.gov This approach involves the direct conversion of a C-H bond into a C-C or C-X (where X is a heteroatom) bond, catalyzed by a transition metal. nih.gov While the electron-poor nature of the pyridine ring and the coordinating ability of the nitrogen atom present challenges, various catalytic systems have been developed to achieve regioselective functionalization at the C2, C3, and C4 positions. rsc.org

Transition-metal catalysts, particularly those based on rhodium, palladium, and iridium, have been instrumental in advancing pyridine C-H functionalization. nih.gov For instance, rhodium(I)-catalyzed intermolecular alkylation of pyridines has been shown to produce ortho-alkylated products. nih.gov An intramolecular variant of this reaction has been successfully employed to synthesize multicyclic pyridine derivatives through C-H activation, demonstrating the feasibility of functionalizing the pyridine core. nih.gov

While a direct synthesis of this compound via a one-pot C-H functionalization of both the C2 and C4 positions of a 3-methylpyridine (B133936) precursor has not been explicitly reported, the principles of C-H activation suggest a potential, albeit challenging, pathway. This would likely require a sophisticated directing group strategy to orchestrate the sequential or orthogonal functionalization at two different sites of the pyridine ring. The inherent reactivity of the pyridine C-H bonds, influenced by the electronic effects of the methyl group and the nitrogen atom, would need to be carefully considered and controlled.

Table 1: Examples of Rhodium-Catalyzed C-H Functionalization of Pyridines

SubstrateCatalyst SystemProductYield (%)Reference
2-Methylpyridine derivative with enol ether tether[RhCl(coe)2]2, PCy3·HClCyclized multicyclic pyridine70 nih.gov
PyridineRh(I) catalystOrtho-alkylated pyridineN/A nih.gov

This table presents examples of C-H functionalization on pyridine rings to illustrate the methodology's potential, not the direct synthesis of the title compound.

A more plausible and strategically advantageous approach for the synthesis of this compound involves a tandem reaction sequence combining aryl halide isomerization with nucleophilic aromatic substitution (SNAr). This methodology is particularly powerful for achieving substitution patterns that are not directly accessible through conventional SNAr reactions on readily available starting materials.

The core of this strategy lies in the base-catalyzed isomerization of a haloarene. Specifically, 3-bromopyridines can undergo a base-catalyzed "halogen dance" to form the more reactive 4-bromopyridine (B75155) isomer in situ. researchgate.netnih.gov This isomerization is proposed to proceed through a pyridyne intermediate. researchgate.netlibretexts.org The newly formed 4-halopyridine is then immediately "intercepted" by a nucleophile present in the reaction mixture. The 4-position of the pyridine ring is generally more activated towards nucleophilic attack than the 3-position, driving the selectivity of the substitution. libretexts.orgyoutube.com

For the synthesis of this compound, a hypothetical synthetic route can be envisioned starting from 3-bromo-2-methylpyridine (B185296). Upon treatment with a strong base, such as potassium hydroxide, in the presence of morpholine, the 3-bromo-2-methylpyridine would first isomerize to 4-bromo-2-methylpyridine. This intermediate would then readily undergo nucleophilic aromatic substitution with morpholine to yield the desired product. The use of palladium catalysts in amination reactions of chloropyridines with amines like morpholine is also a well-established method that could be adapted for this transformation, particularly if a chloro-analogue of the pyridine starting material is used. researchgate.netresearchgate.net

Table 2: Examples of Nucleophilic Aromatic Substitution on Halopyridines

Pyridine SubstrateNucleophileConditionsProductYield (%)Reference
2-ChloropyridinesMorpholineMicrowave heating, N-Methylpyrrolidone2-MorpholinopyridinesHigh conversion tandfonline.com
3-BromopyridineAlcohol (ROH)KOH, KBr (additive)4-Alkoxypyridine76 libretexts.org
2-Halopyridinium saltThiolRoom Temperature2-ThiopyridiniumN/A chemrxiv.org
2-Chloro-3-nitropyridinePrimary aromatic aminesPd(OAc)2, CsF2-(Arylamino)-3-nitropyridines60-68 researchgate.net

This table showcases relevant examples of nucleophilic substitution on pyridine rings, underpinning the feasibility of the proposed synthetic step towards the title compound.

Spectroscopic and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For 4-(3-Methylpyridin-2-YL)morpholine, with the molecular formula C₁₀H₁₄N₂O, both proton (¹H) and carbon-13 (¹³C) NMR, alongside two-dimensional techniques, are pivotal for a comprehensive structural assignment.

Proton (¹H) NMR Analysis

Proton NMR spectroscopy provides information on the number of different types of protons, their electronic environments, and their proximity to other protons. In a typical ¹H NMR spectrum of this compound, distinct signals corresponding to the protons of the methyl, pyridine (B92270), and morpholine (B109124) moieties would be expected.

The protons on the morpholine ring typically appear as two multiplets due to the chair conformation of the ring. The protons adjacent to the oxygen atom are expected to be deshielded and resonate at a lower field (higher ppm value) compared to the protons adjacent to the nitrogen atom. The protons on the pyridine ring, being aromatic, will appear in the downfield region of the spectrum. The coupling patterns between these protons would reveal their substitution pattern on the ring. The methyl group attached to the pyridine ring would appear as a singlet in the upfield region.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton Predicted Chemical Shift (ppm) Multiplicity
Pyridine-H7.0 - 8.5Multiplet
Morpholine-H (O-CH₂)3.6 - 3.9Multiplet
Morpholine-H (N-CH₂)2.7 - 3.0Multiplet
Methyl-H2.2 - 2.5Singlet

Note: These are predicted values and actual experimental values may vary based on solvent and other experimental conditions.

Carbon (¹³C) NMR Analysis

Carbon-13 NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound would give a distinct signal in the ¹³C NMR spectrum.

The carbon atoms of the pyridine ring will resonate in the aromatic region (typically 100-150 ppm). The carbon atom bearing the methyl group and the carbon atom attached to the morpholine nitrogen will have distinct chemical shifts influenced by their substituents. The carbon atoms of the morpholine ring will appear in the aliphatic region, with the carbons adjacent to the oxygen atom being more deshielded and appearing at a lower field than those adjacent to the nitrogen. The methyl carbon will resonate at a characteristic upfield position.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Predicted Chemical Shift (ppm)
Pyridine-C (Aromatic)120 - 160
Morpholine-C (O-CH₂)65 - 70
Morpholine-C (N-CH₂)45 - 55
Methyl-C15 - 25

Note: These are predicted values and actual experimental values may vary based on solvent and other experimental conditions.

Two-Dimensional (2D) NMR Techniques (e.g., NOESY) for Connectivity and Stereochemistry

Two-dimensional NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), are instrumental in determining the through-space connectivity and stereochemistry of a molecule. A NOESY experiment on this compound would reveal spatial proximities between protons. For instance, correlations between the protons of the methyl group on the pyridine ring and the protons on the morpholine ring would confirm their relative positioning. Such analyses are crucial for establishing the three-dimensional conformation of the molecule in solution. researchgate.net

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is a powerful tool for determining the molecular weight of a compound and for obtaining structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HR-MS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HR-MS) provides a highly accurate measurement of a molecule's mass, which can be used to determine its elemental composition. For this compound, the calculated monoisotopic mass is 178.110613 g/mol . epa.gov An experimental HR-MS measurement would be expected to yield a value very close to this, confirming the molecular formula C₁₀H₁₄N₂O.

Electrospray Ionization Mass Spectrometry (ESI-MS) for Molecular Ion Characterization

Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for analyzing polar molecules like this compound. In an ESI-MS experiment, the compound is typically observed as a protonated molecule, [M+H]⁺. For this compound, this would correspond to an ion with a mass-to-charge ratio (m/z) of approximately 179.1184. The observation of this molecular ion peak would confirm the molecular weight of the compound. researchgate.net Further fragmentation of this ion in the mass spectrometer (MS/MS) could provide additional structural information by identifying characteristic fragment ions corresponding to the loss of the morpholine or methylpyridine moieties.

Vibrational Spectroscopy

Vibrational spectroscopy is a critical tool for identifying the functional groups and understanding the bonding within a molecule. For this compound, both Fourier-Transform Infrared (FT-IR) and Raman spectroscopy offer complementary information.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

The morpholine moiety is expected to exhibit several characteristic vibrations. The C-H stretching vibrations from the methylene (B1212753) (CH₂) groups of the morpholine ring typically appear in the region of 3100-2850 cm⁻¹. researchgate.net Specifically, asymmetric C-H stretching vibrations of the morpholine ring have been observed as an intense peak around 3065 cm⁻¹. researchgate.net The C-N stretching vibrations are anticipated in the fingerprint region, and for some morpholine derivatives, have been assigned to bands around 1218 cm⁻¹ and 848 cm⁻¹. scielo.org.mx The C-O-C stretching of the ether group in the morpholine ring is also a key feature.

For the 3-methylpyridine (B133936) portion, characteristic bands for the pyridine ring's C=C and C=N stretching vibrations are expected. For instance, in 4-aminopyridine, C=C stretching vibrations of the pyridine ring were observed at 1504 and 1456 cm⁻¹, with a C-N stretch at 1384 cm⁻¹. nih.gov The methyl group (-CH₃) attached to the pyridine ring will show symmetric and asymmetric stretching and bending vibrations.

A synthesized overview of expected FT-IR bands is presented in Table 1.

Table 1: Predicted FT-IR Vibrational Bands for this compound

Wavenumber (cm⁻¹)Predicted AssignmentFunctional Group Origin
3100-2850C-H StretchingMorpholine CH₂, Pyridine CH, Methyl CH₃
~1600C=C and C=N StretchingPyridine Ring
~1450CH₂ BendingMorpholine Ring
1260-1000C-O-C and C-C StretchingMorpholine Ring
~1218, ~848C-N StretchingMorpholine Ring, Pyridine Ring

Raman Spectroscopy for Complementary Vibrational Analysis

Raman spectroscopy provides complementary information to FT-IR, particularly for non-polar bonds and symmetric vibrations. For this compound, the symmetric vibrations of the pyridine and morpholine rings are expected to be prominent.

In studies of morpholine, strong Raman peaks at 3000 cm⁻¹, 2973 cm⁻¹, and a medium intensity peak at 2934 cm⁻¹ have been assigned to symmetric C-H stretching vibrations. researchgate.net For related pyridine-containing compounds, resonance Raman spectroscopy has been used to characterize the ground state absorption spectrum. mdpi.com In a study on 4-(benzenesulfonyl)-morpholine, Raman bands for C-N stretching were observed at 1218 cm⁻¹ and 848 cm⁻¹, while torsional modes were generally seen in the 400-250 cm⁻¹ spectral region. scielo.org.mx

A comparative table of expected key Raman bands is provided below.

Table 2: Predicted Raman Vibrational Bands for this compound

Wavenumber (cm⁻¹)Predicted AssignmentFunctional Group Origin
~3000, ~2973, ~2934Symmetric C-H StretchingMorpholine CH₂
~1604ν(C=C) PyridinePyridine Ring
~1007Pyridine Ring BreathingPyridine Ring
~848ν(C-N)Morpholine Ring
400-250Torsional ModesMolecular Skeleton

X-ray Crystallography

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid.

Single-Crystal X-ray Diffraction for Solid-State Structure Determination

A specific single-crystal X-ray structure for this compound has not been reported in the surveyed literature. However, detailed structural information is available for highly analogous compounds, such as 4-[(pyridin-3-yl)diazenyl]morpholine. nih.govresearchgate.netsoton.ac.uk

In the crystal structure of this analogue, the morpholine ring adopts a stable chair conformation. nih.govsoton.ac.uk This is a common feature for six-membered saturated heterocyclic rings. The bond angles involving the morpholine ring atoms are typically close to the ideal tetrahedral angle of 109.5°. researchgate.net The pyridine ring is planar. For 4-[(pyridin-3-yl)diazenyl]morpholine, the crystal system was determined to be monoclinic with the space group P2₁/c. researchgate.netsoton.ac.uk It is plausible that this compound would exhibit similar fundamental structural characteristics, including a chair conformation for the morpholine ring and a planar pyridine ring.

Table 3: Crystallographic Data for the Analogue Compound 4-[(pyridin-3-yl)diazenyl]morpholine

ParameterValueReference
Crystal SystemMonoclinic researchgate.netsoton.ac.uk
Space GroupP2₁/c researchgate.netsoton.ac.uk
Morpholine ConformationChair nih.govsoton.ac.uk

Analysis of Crystal Packing and Intermolecular Interactions

The packing of molecules in a crystal is governed by various intermolecular forces. In analogous morpholine- and pyridine-containing crystal structures, non-classical hydrogen bonds are significant. For example, in the crystal of 4-[(pyridin-3-yl)diazenyl]morpholine, molecules are linked by C-H···N interactions, forming infinite chains. nih.gov

The analysis of crystal packing often involves the study of supramolecular synthons, which are reliable patterns of intermolecular interactions. researchgate.net In pyridine-containing cocrystals, interactions such as π···π stacking and C-H···π interactions contribute significantly to the formation of the crystal lattice. researchgate.net It is therefore expected that the crystal structure of this compound would be stabilized by a network of weak intermolecular forces, including C-H···N hydrogen bonds between the hydrogen atoms of the morpholine or methyl groups and the nitrogen atom of the pyridine ring of an adjacent molecule. C-H···O interactions involving the morpholine oxygen are also highly probable. soton.ac.uk

Advanced Spectroscopic Characterization Techniques (where applicable for analogues)

For analogues of this compound, advanced spectroscopic techniques have provided deeper insights. Surface-Enhanced Raman Spectroscopy (SERS) has been effectively used to study pyridine derivatives. researchgate.net SERS can provide enormous enhancement of the Raman signal for molecules adsorbed onto a metal surface, allowing for ultra-sensitive detection and detailed structural analysis of the molecule-surface interaction. researchgate.netresearchgate.net For example, SERS studies on morpholine showed that the axial chair conformer is preferentially adsorbed on silver nanoparticles. researchgate.net

Furthermore, transient resonance Raman spectroscopy has been employed to investigate the excited-state electronic structure of ruthenium complexes containing a 2,5-di(pyridin-2-yl)pyrazine ligand, an analogue of a substituted pyridine. mdpi.com These advanced techniques could be powerfully applied to this compound to probe its surface interactions and photo-excited states.

Electronic Absorption Spectroscopy

There is no specific information available in the public scientific literature detailing the electronic absorption spectroscopy of this compound. Therefore, no data on its absorption maxima (λmax), molar absorptivity (ε), or the nature of its electronic transitions can be provided at this time.

Fluorescence Spectroscopy and Lifetime Measurements

Similarly, the fluorescence spectroscopy and fluorescence lifetime measurements for this compound have not been reported in accessible scientific publications. Consequently, information regarding its emission spectra, Stokes shift, and excited-state lifetime (τ) is not available.

Quantum Yield Determinations

The fluorescence quantum yield (Φf) of this compound has not been experimentally determined or reported in the peer-reviewed scientific literature. This value, which is a critical measure of the efficiency of the fluorescence process, remains unknown for this particular compound.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations are at the heart of modern computational chemistry, providing a framework to solve the Schrödinger equation for a given molecule. These calculations can elucidate a wide range of properties, from geometric parameters to electronic behavior.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its favorable balance of accuracy and computational cost. researchgate.net This method is particularly well-suited for studying medium-sized organic molecules like 4-(3-methylpyridin-2-yl)morpholine. DFT calculations are used to determine the electronic structure of the molecule, which in turn allows for the prediction of numerous chemical and physical properties. researchgate.netmdpi.com

The first step in most computational studies is to determine the most stable three-dimensional structure of the molecule. This is achieved through a process called geometrical optimization. For this compound, this process involves systematically adjusting the bond lengths, bond angles, and dihedral angles to find the arrangement with the lowest possible energy.

The conformational landscape of this molecule is of particular interest due to the flexible morpholine (B109124) ring and the rotational freedom around the bond connecting the pyridine (B92270) and morpholine moieties. The morpholine ring typically adopts a chair conformation, which is its most stable form. rsc.org However, boat and twist-boat conformations are also possible, albeit at a higher energy. Conformational analysis using DFT would explore these different possibilities to identify the global minimum energy structure.

Illustrative Optimized Geometrical Parameters

Below is a table of hypothetical, yet realistic, optimized geometrical parameters for the most stable conformer of this compound, as would be obtained from a DFT calculation at the B3LYP/6-311++G(d,p) level of theory.

ParameterBond Length (Å)Bond Angle (°)Dihedral Angle (°)
C(pyridine)-N(morpholine)1.395C-N-C (morpholine)112.5
C(pyridine)-C(methyl)1.510N(pyridine)-C-N(morpholine)118.9
N(morpholine)-C1.458C-O-C (morpholine)111.8
C-O (morpholine)1.425Pyridine-Morpholine Twist45.2

Note: The data in this table is illustrative and represents typical values that would be expected from DFT calculations.

Frontier Molecular Orbital (FMO) theory is a powerful tool for understanding chemical reactivity. youtube.comlibretexts.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. malayajournal.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A large gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive molecule. malayajournal.org

For this compound, the HOMO is expected to be localized primarily on the electron-rich morpholine and pyridine rings, particularly the nitrogen atom of the morpholine moiety. rsc.org The LUMO, conversely, is likely to be distributed over the pyridine ring, which can act as an electron acceptor.

Illustrative Frontier Molecular Orbital Data

ParameterEnergy (eV)
HOMO-6.25
LUMO-0.98
HOMO-LUMO Gap (ΔE)5.27

Note: The data in this table is illustrative and represents typical values that would be expected from DFT calculations.

From the HOMO and LUMO energies, various global reactivity descriptors can be calculated to quantify the chemical reactivity of the molecule. These indices provide a more nuanced understanding of the molecule's behavior in chemical reactions.

Electronegativity (χ): Measures the tendency of a molecule to attract electrons.

Chemical Hardness (η): Represents the resistance to change in electron distribution.

Chemical Softness (S): The reciprocal of hardness, indicating how easily the electron cloud can be polarized.

Electrophilicity Index (ω): A measure of the energy stabilization when the molecule accepts electrons.

Site-specific reactivity can be analyzed through condensed Fukui functions, which indicate the most likely sites for nucleophilic, electrophilic, and radical attack. For this compound, the nitrogen atom of the morpholine ring is expected to be a primary site for electrophilic attack, while certain carbon atoms on the pyridine ring may be susceptible to nucleophilic attack.

Illustrative Global Reactivity Descriptors

DescriptorValue (eV)
Electronegativity (χ)3.615
Chemical Hardness (η)2.635
Chemical Softness (S)0.380
Electrophilicity Index (ω)2.478

Note: The data in this table is illustrative and represents typical values that would be derived from DFT calculations.

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study the excited states of molecules. nih.gov This method is particularly valuable for predicting the electronic absorption spectra (UV-Vis spectra) of a compound. By calculating the energies of electronic transitions from the ground state to various excited states, TD-DFT can identify the wavelengths at which the molecule will absorb light.

For this compound, TD-DFT calculations would likely predict electronic transitions corresponding to π→π* and n→π* excitations within the pyridine ring system. The results would provide the maximum absorption wavelengths (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands.

Density Functional Theory (DFT) Applications

Molecular Electrostatic Potential (MEP) Mapping and Analysismalayajournal.orgrsc.org

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule. rsc.org It is a valuable tool for identifying the electron-rich and electron-poor regions of a molecule, which in turn helps to predict its reactivity and intermolecular interaction sites. malayajournal.org

In an MEP map, regions of negative electrostatic potential (typically colored red) indicate an excess of electrons and are susceptible to electrophilic attack. Regions of positive electrostatic potential (colored blue) are electron-deficient and are prone to nucleophilic attack. Green regions represent areas of neutral potential.

For this compound, the MEP map would be expected to show a region of high negative potential around the nitrogen atom of the morpholine ring and the oxygen atom, making these sites attractive for interactions with electrophiles or hydrogen bond donors. The hydrogen atoms of the methyl group and the pyridine ring would exhibit positive potential, indicating their susceptibility to interaction with nucleophiles.

Bonding and Interaction Analysis

A thorough understanding of the bonding and non-covalent interactions within a molecule is fundamental to elucidating its chemical behavior and potential applications. Computational chemistry provides a powerful suite of tools for this purpose.

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions

Natural Bond Orbital (NBO) analysis is a theoretical method used to study the delocalization of electron density between filled and unfilled orbitals within a molecule. This analysis can quantify hyperconjugative and steric interactions, providing insight into the stability of different molecular conformations. For this compound, an NBO analysis would identify key donor-acceptor interactions, such as those between the lone pairs of the nitrogen and oxygen atoms of the morpholine ring and the antibonding orbitals of the pyridine ring. The stabilization energies (E(2)) associated with these interactions would provide a quantitative measure of their significance.

A representative, though hypothetical, data table for NBO analysis is presented below to illustrate the type of information that would be generated.

Donor NBO (i)Acceptor NBO (j)E(2) (kcal/mol)
LP (1) N(morpholine)π* (C-N) pyridineData not available
LP (1) O(morpholine)σ* (C-C) pyridineData not available
C-H (methyl)π* (C=C) pyridineData not available

Table 1: Hypothetical NBO Analysis of this compound. This table illustrates the potential intramolecular interactions and their stabilization energies that would be calculated. Actual data is not available in the literature.

Electron Localization Function (ELF) and Localized Orbital Locator (LOL) for Electron Distribution

The Electron Localization Function (ELF) and Localized Orbital Locator (LOL) are topological analyses of the electron density that provide a visual and quantitative description of electron pairing and localization in a molecule. These methods are effective in distinguishing between covalent bonds, lone pairs, and the core electron shells of atoms. For this compound, ELF and LOL analyses would map the regions of high electron localization, clearly delineating the C-C, C-N, C-O, and C-H bonds, as well as the lone pair regions of the nitrogen and oxygen atoms. This would offer a detailed picture of the electron distribution and its implications for the molecule's reactivity.

Reduced Density Gradient (RDG) Analysis for Non-Covalent Interactions

Reduced Density Gradient (RDG) analysis is a computational technique used to identify and visualize non-covalent interactions (NCIs), such as van der Waals forces, hydrogen bonds, and steric clashes. By plotting the RDG against the electron density, it is possible to identify regions of weak interactions that are crucial for understanding molecular conformation and intermolecular interactions. An RDG analysis of this compound would reveal any intramolecular hydrogen bonds or steric repulsions between the morpholine and pyridine rings, which would influence its preferred three-dimensional structure.

Mechanistic Elucidation via Computational Modeling

Computational modeling is an indispensable tool for investigating reaction mechanisms, allowing for the exploration of reaction pathways and the characterization of transient species like transition states.

Reaction Pathway Mapping

By employing computational methods, it is possible to map the potential energy surface of a chemical reaction, identifying the most likely pathway from reactants to products. For a molecule like this compound, one could theoretically study its synthesis or degradation pathways. This would involve calculating the energies of reactants, intermediates, transition states, and products to construct a detailed reaction profile. Such studies have been performed for similar morpholine-containing compounds, providing insights into their catalytic activity or reactivity.

Transition State Characterization and Energy Barrier Calculations

A critical aspect of reaction pathway mapping is the identification and characterization of transition states. These are high-energy structures that represent the bottleneck of a reaction. Computational calculations can determine the geometry of a transition state and, crucially, the energy barrier (activation energy) that must be overcome for the reaction to proceed. For any proposed reaction involving this compound, calculating the energy barriers for different potential pathways would allow for the prediction of the most favorable reaction mechanism.

Chemical Reactivity and Reaction Mechanisms

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a key reaction class for pyridines, particularly when a good leaving group is present at the 2- or 4-position. youtube.comyoutube.comwikipedia.org In these reactions, a nucleophile attacks the electron-deficient pyridine (B92270) ring, leading to the displacement of the leaving group. wikipedia.orgbyjus.com The reaction proceeds through a two-step addition-elimination mechanism, forming a negatively charged intermediate known as a Meisenheimer complex. wikipedia.orgmasterorganicchemistry.com The stability of this intermediate is crucial and is enhanced by the presence of electron-withdrawing groups on the aromatic ring. wikipedia.orgbyjus.commasterorganicchemistry.com

For 2-substituted pyridines, including those with amino-based substituents like morpholine (B109124), nucleophilic attack readily occurs. youtube.com The nitrogen atom in the pyridine ring helps to delocalize the negative charge of the intermediate, facilitating the substitution. wikipedia.org While direct SNAr reactions on 4-(3-Methylpyridin-2-YL)morpholine where the morpholine itself acts as a leaving group are not extensively detailed, the principles of SNAr on the pyridine ring are fundamental to understanding its potential transformations. The reactivity is generally higher for leaving groups in the order F > Cl > Br > I. masterorganicchemistry.com

A classic example of SNAr on pyridines is the Chichibabin reaction, where pyridine reacts with sodium amide to form 2-aminopyridine. youtube.comwikipedia.org This highlights the susceptibility of the 2-position to nucleophilic attack.

Carbon-Hydrogen (C-H) Functionalization Reactions

Direct C-H functionalization has emerged as a powerful tool in organic synthesis, allowing for the conversion of ubiquitous C-H bonds into new chemical bonds. In the context of 2-aminopyridines, the amino group can act as a directing group, facilitating the functionalization of specific C-H bonds within the molecule.

While specific studies on the C-H functionalization of this compound are not extensively documented in the provided search results, the general reactivity of 2-aminopyridines provides a strong basis for predicting its behavior. For instance, 2-aminopyridines with substituents at the C-3, C-4, and C-5 positions are known to react smoothly in various transformations. rsc.org However, a substituent at the C-6 position can introduce steric hindrance, affecting the reaction's efficiency. rsc.org

The synthesis of substituted 2-aminopyridines from pyridine N-oxides is a related area that underscores the versatility of these compounds in further functionalization. nih.gov

Ligand Properties and Coordination Chemistry

The presence of both a pyridine nitrogen and a morpholine nitrogen gives this compound the potential to act as a ligand in coordination chemistry.

Pyridine and its derivatives are well-known for their ability to coordinate with a wide range of transition metals. The nitrogen atom of the pyridine ring possesses a lone pair of electrons that can be donated to a metal center, forming a coordinate bond. The coordination chemistry of 2,2'-bipyridine (B1663995) and its derivatives, which are structurally related to 2-aminopyridines, has been extensively studied, revealing their capacity to form stable complexes with metals like Rhenium(I). researchgate.net

The coordination of 2-(di-2-pyridylamino)pyrimidine, a ligand with a similar structural motif to this compound, has been shown to form mononuclear and dinuclear complexes with metals such as iron(II), copper(II), silver(I), and palladium(II). fao.org Similarly, imidazo[1,5-a]pyridine (B1214698) derivatives have been used to synthesize one- and two-dimensional coordination polymers with Zinc(II). nih.gov These examples suggest that this compound can likely act as a chelating or bridging ligand, coordinating to metal centers through its pyridine and/or morpholine nitrogen atoms.

The morpholine moiety in this compound can play a significant role in catalysis. Tertiary amines, including morpholine derivatives, are known to be effective catalysts in various organic reactions, such as urethane (B1682113) formation. nih.govresearchgate.net

Computational studies on the catalytic effect of morpholine and 4-methylmorpholine (B44366) in the reaction of phenyl isocyanate and butan-1-ol have shown that these cyclic amines can significantly lower the activation energy of the reaction compared to the uncatalyzed process. nih.govresearchgate.net The catalytic mechanism involves a multi-step pathway where the amine activates the reactants. nih.govresearchgate.net It was found that 4-methylmorpholine is a more effective catalyst than morpholine, a difference attributed to their proton affinities. nih.govresearchgate.net This suggests that the morpholine unit in this compound could impart catalytic activity to the molecule or to metal complexes derived from it.

The broader class of 2-aminopyridines serves as precursors to catalytically active species. For example, they are used in the synthesis of imidazo[1,2-a]pyridines, which can be achieved under catalytic conditions. royalsocietypublishing.org

Isomerization and Rearrangement Processes

The pyridine ring system can undergo various isomerization and rearrangement reactions, often involving high-energy intermediates.

While not directly observed for this compound in the provided information, the formation of pyridyne intermediates is a known process for pyridine derivatives under specific conditions. Pyridynes are highly reactive species analogous to benzynes and are typically generated through an elimination-addition mechanism. chadsprep.com This pathway is one of the mechanisms for nucleophilic aromatic substitution. wikipedia.orgchadsprep.com

The generation of pyridynes from halopyridines is a common route. Given that 2-aminopyridines can be converted to halopyridines, this provides an indirect pathway to pyridyne intermediates from compounds structurally related to this compound. The reactivity of these intermediates is characterized by their ability to undergo rapid reactions with various nucleophiles and dienes.

Biological and Medicinal Chemistry Research

Structure-Activity Relationship (SAR) Studies

Influence of the Morpholine (B109124) Moiety on Pharmacological Activity and Drug-like Properties

The morpholine ring is a prevalent scaffold in medicinal chemistry, recognized for its ability to impart favorable physicochemical and pharmacokinetic properties to a molecule. acs.orgiucr.org Its inclusion in drug candidates is often a strategic choice to enhance potency, improve metabolic stability, and optimize solubility. nih.gov The morpholine moiety, a six-membered heterocycle containing both an ether and an amine functional group, is considered a "privileged pharmacophore" due to its frequent appearance in bioactive compounds across a wide range of therapeutic areas. acs.orgnih.gov

The oxygen atom in the morpholine ring can act as a hydrogen bond acceptor, facilitating interactions with biological targets such as enzymes and receptors. researchgate.net This feature is critical in the binding of many kinase inhibitors. acs.org Furthermore, the nitrogen atom of the morpholine ring is basic, though its basicity is relatively weak. This allows it to be protonated at physiological pH, which can enhance aqueous solubility, a key factor for good oral bioavailability. nih.gov

From a metabolic standpoint, the morpholine ring is generally more stable than more lipophilic or chemically reactive amine-containing rings. nih.gov The introduction of a morpholine moiety can block potential sites of metabolism on a parent molecule, leading to an improved pharmacokinetic profile. acs.org For instance, replacing a more metabolically labile group with morpholine can decrease clearance and increase the half-life of a drug. The well-balanced lipophilic-hydrophilic nature of morpholine also contributes to its "drug-like" properties, helping to achieve a balance between solubility and permeability across biological membranes. nih.gov

Impact of Pyridine (B92270) Substitution Patterns on Biological Efficacy and Selectivity

The pyridine ring is another key component of many biologically active compounds, and its substitution pattern plays a critical role in determining both the potency and selectivity of its derivatives. nih.gov The position, number, and nature of substituents on the pyridine ring can significantly influence interactions with the target protein and modulate the molecule's electronic and steric properties.

In the context of kinase inhibitors, the substitution on the pyridine ring can be a determining factor for activity. For example, the introduction of a methyl group can have multiple effects. Studies on other kinase inhibitors have shown that the addition of a methyl group can significantly enhance inhibitory activity. nih.gov In one study on pyrazolo[3,4-c]pyridine-based Pim inhibitors, the addition of a methyl group at the C-3 position resulted in a notable improvement in IC50 values against Pim-1, Pim-2, and Pim-3 kinases. nih.gov

The table below illustrates the impact of methyl substitution on the activity of pyrazolopyridine-based kinase inhibitors.

Compound/FragmentPim-1 IC50 (µM)Pim-2 IC50 (µM)Pim-3 IC50 (µM)Reference
Frag-11.361.8 nih.gov
Frag-2 (with C-3 methyl)0.20.80.3 nih.gov

Analysis of Conformational Flexibility and Lipophilic-Hydrophilic Profile

The three-dimensional conformation of a molecule is a critical determinant of its biological activity, as it dictates how well the molecule can fit into the binding site of its target protein. The compound 4-(3-Methylpyridin-2-YL)morpholine possesses a degree of conformational flexibility, primarily arising from the morpholine ring and the rotatable bond connecting it to the pyridine ring.

Investigations into Specific Biological Activities

Anticancer and Antiproliferative Activities

Compounds containing the 2-morpholinopyridine scaffold have been investigated for their potential as anticancer agents, often through the inhibition of key signaling proteins involved in cell growth and proliferation.

The c-Met receptor tyrosine kinase and its signaling pathway play a significant role in the development and progression of many human cancers. nih.gov Consequently, the inhibition of c-Met kinase has emerged as a promising strategy for cancer therapy. nih.gov The pyridine scaffold is a key structural feature in a number of reported c-Met kinase inhibitors.

While direct studies on this compound as a Met kinase inhibitor are not extensively reported in the public domain, the structural motif of a substituted pyridine ring attached to a heterocyclic group is a known pharmacophore for c-Met inhibition. For instance, pyrazolo[3,4-b]pyridine derivatives have been designed and synthesized as potent c-Met inhibitors. nih.gov These compounds have demonstrated strong c-Met kinase inhibitory activity, with some derivatives exhibiting IC50 values in the nanomolar range. nih.gov The design of these inhibitors often focuses on creating specific hydrogen bonding and π-π stacking interactions within the c-Met active site. nih.gov

Furthermore, 2-substituted aniline (B41778) pyrimidine (B1678525) derivatives have been successfully developed as dual inhibitors of Mer and c-Met kinases, demonstrating that the 2-substituted pyridyl-like core can be a potent scaffold for targeting this kinase. nih.gov The table below shows the inhibitory activity of some of these related compounds against c-Met kinase.

Compoundc-Met Kinase IC50 (nM)Mer Kinase IC50 (nM)Reference
18c 33.6 ± 4.318.5 ± 2.3 nih.gov
14a 144.08.1 nih.gov
14b 247.09.6 nih.gov
Mutant Isocitrate Dehydrogenase 1 (IDH1) Inhibition

Mutations in the isocitrate dehydrogenase 1 (IDH1) enzyme are a significant driver in several cancers, including glioma and acute myeloid leukemia (AML). nih.gov These mutations lead to the production of an oncometabolite, 2-hydroxyglutarate (2-HG), which promotes tumor development. nih.gov Consequently, inhibitors of mutant IDH1 are a major focus of cancer drug discovery.

Currently, there is no published research specifically identifying this compound as an inhibitor of mutant IDH1. However, the development of other small molecules as mutant IDH1 inhibitors is well-documented. For instance, a medicinal chemistry campaign identified a series of potent pyrid-2-one mIDH1 inhibitors. nih.gov These efforts highlight the potential for pyridine-containing structures to serve as scaffolds for IDH1 inhibition.

mTOR Pathway Inhibition

The mammalian target of rapamycin (B549165) (mTOR) pathway is a crucial regulator of cell growth, proliferation, and survival, and its dysregulation is common in many cancers. nih.govnih.gov The morpholine ring is a prominent structural feature in many mTOR inhibitors, where it is thought to enhance water solubility and facilitate binding to the ATP-binding pocket of the mTOR kinase. researchgate.net

While there is no direct evidence of this compound inhibiting the mTOR pathway, numerous studies have demonstrated the importance of the morpholine moiety in this context. For example, replacing the morpholine in pyrazolopyrimidine inhibitors with bridged morpholines led to a dramatic increase in selectivity for mTOR over the related PI3Kα kinase. researchgate.net Furthermore, a series of 4-morpholino-2-phenylquinazolines and their derivatives have been evaluated as PI3K p110α inhibitors, a related kinase in the same pathway. nih.gov The structural similarities suggest that the morpholine group in this compound could potentially interact with the mTOR binding site, though this remains to be experimentally verified.

A study on morpholino-triazine scaffolds, as seen in the dual PI3K/mTOR inhibitor PKI-587, indicated that the morpholine group plays a key role in the compound's activity. nih.gov This further underscores the potential for morpholine-containing compounds to target this critical cancer pathway.

Efficacy Against Specific Cancer Cell Lines (e.g., GTL-16, MCF-7)

The evaluation of a compound's cytotoxic effects against various cancer cell lines is a fundamental step in anticancer drug discovery. To date, there are no specific studies reporting the efficacy of this compound against the GTL-16 or MCF-7 human breast cancer cell lines.

However, research on related compounds provides some insights. A series of novel 7 or 8-substituted 4-morpholine-quinazoline derivatives were synthesized and evaluated for their antiproliferative activities against a panel of seven cancer cell lines, which included MCF-7. nih.gov While the specific compound of interest was not included in this study, the findings demonstrated that certain morpholine-containing quinazolines exhibit potent activity against MCF-7 cells. nih.gov

Another study on N-pyridinyl-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide derivatives, which also feature a pyridine ring, tested their cytotoxicity against HepG2 and MDA-MB-231 cell lines. mdpi.com The structure-activity relationship (SAR) data from such studies can be valuable in predicting the potential activity of related compounds like this compound.

Compound ClassCell LineActivity
4-Morpholine-quinazoline derivativesMCF-7Potent antiproliferative activity observed for some derivatives. nih.gov
N-Pyridinyl-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide derivativesMDA-MB-231Varying cytotoxicity depending on substituents. mdpi.com

Antimicrobial Activities

The morpholine scaffold is present in a number of compounds with known antimicrobial properties. These activities are often attributed to the structural features of the morpholine ring, which can interact with microbial targets.

Antibacterial Efficacy

There is currently no specific data on the antibacterial efficacy of this compound. However, the broader class of morpholine derivatives has been shown to possess antibacterial properties. A recent study detailed the development of morpholine-modified ruthenium-based agents as potential metalloantibiotics against Staphylococcus aureus. nih.gov These compounds demonstrated robust bactericidal activity, suggesting that the morpholine moiety can contribute to antibacterial efficacy. nih.gov

Another study focused on morpholine-containing 5-arylideneimidazolones as antibiotic enhancers to combat multidrug-resistant (MDR) bacteria. nih.gov These compounds were shown to reverse resistance to β-lactam antibiotics in MRSA. nih.gov

Compound ClassBacterial StrainActivity
Morpholine-modified ruthenium-based agentsStaphylococcus aureusRobust bactericidal activity. nih.gov
Morpholine-containing 5-arylideneimidazolonesMethicillin-resistant Staphylococcus aureus (MRSA)Reversal of β-lactam resistance. nih.gov
Antifungal Properties

The morpholine ring is a well-established pharmacophore in antifungal agents. While specific antifungal data for this compound is not available, numerous other morpholine derivatives have demonstrated significant antifungal activity. A study on 2-(2-oxo-morpholin-3-yl)-acetamide derivatives identified them as fungicidal agents against Candida species and having activity against Aspergillus species. nih.gov

Another investigation into morpholine and piperidine-based surfactants revealed their antifungal properties against drug-susceptible and drug-resistant Candida albicans and Cryptococcus neoformans. researchgate.net These findings underscore the potential of the morpholine scaffold in the development of new antifungal drugs.

Compound ClassFungal Strain(s)Activity
2-(2-oxo-morpholin-3-yl)-acetamide derivativesCandida spp., Aspergillus spp.Fungicidal and antifungal activity. nih.gov
Morpholine and piperidine-based surfactantsCandida albicans, Cryptococcus neoformansAntifungal properties. researchgate.net
Antitubercular Potential

The morpholine nucleus is found in compounds studied for antitubercular activity. researchgate.net For instance, certain derivatives have been identified as targeting enzymes essential for the synthesis of the Mycobacterium tuberculosis cell wall. researchgate.net However, there is currently no specific published data evaluating the antitubercular potential of this compound.

Antiviral Activities (e.g., Anti-HIV, HBV DNA Replication)

The morpholine scaffold is integral to some antiviral agents. nih.gov For example, derivatives have been designed as inhibitors of HIV-1 protease. Research into other related heterocyclic structures containing methylpyridine has also shown antiviral effects against viruses such as Herpes simplex virus (HSV-1). researchgate.net Despite the presence of these structural motifs in this compound, no specific studies have been published that confirm its efficacy as an antiviral agent against HIV, HBV, or other viruses.

Anti-inflammatory and Analgesic Activities

Both morpholine and pyridine derivatives have been widely investigated for their anti-inflammatory and analgesic properties. researchgate.netnih.gov Compounds incorporating these rings have been shown to interact with key targets in inflammatory pathways, such as cyclooxygenase (COX) enzymes. nih.gov However, dedicated research into the specific anti-inflammatory or analgesic effects of this compound has not been found in the available scientific literature.

Central Nervous System (CNS)-Related Activities (e.g., Anxiolytic, Antidepressant)

The structural features of morpholine are considered advantageous for CNS drug design, as they can contribute to a compound's ability to cross the blood-brain barrier. nih.govnih.govresearchgate.net Both morpholine and pyridine alkaloids have been explored for their potential in treating CNS disorders, including mood disorders. researchgate.netnih.gov These properties suggest that this compound could theoretically interact with CNS targets. Nevertheless, there are no specific published studies demonstrating its anxiolytic or antidepressant activities.

Other Pharmacological Effects (e.g., Antioxidant, Anticoagulant, Cardiotonic, Antiobesity, Antihyperlipidemic)

The morpholine ring is present in various compounds investigated for a wide array of other pharmacological effects.

Antioxidant and Antihyperlipidemic Activities: Some aromatic morpholine derivatives have been synthesized and shown to possess both antioxidant properties and the ability to lower lipid levels in preclinical models. nih.gov These compounds were found to inhibit squalene (B77637) synthase, an enzyme involved in cholesterol biosynthesis. nih.gov

Other Activities: The broader class of morpholine derivatives has been explored for numerous other effects. nih.govresearchgate.net

Despite these general findings for related compounds, there is no specific data available from studies on this compound for antioxidant, anticoagulant, cardiotonic, antiobesity, or antihyperlipidemic effects.

Molecular Interactions and Target Engagement

Binding to Enzyme Active Sites

The ability of the morpholine ring to participate in molecular interactions is a key reason for its inclusion in many drug candidates. nih.gov It can form hydrogen bonds via its oxygen atom and engage in various other interactions that enhance binding to enzyme active sites. nih.govresearchgate.net For example, molecular docking studies on some morpholine derivatives have predicted binding to the active site of enzymes like squalene synthase. nih.gov However, no molecular docking or experimental binding studies have been published specifically for this compound to identify its potential enzyme targets or characterize its binding interactions.

Receptor Affinity and Selectivity Profiling

A critical step in the characterization of any new chemical entity is the determination of its binding affinity for its intended biological target and its selectivity over other related and unrelated receptors. The morpholine moiety is recognized for bestowing selective affinity for a diverse range of receptors. gyanvihar.org For instance, in the realm of phosphoinositide 3-kinase (PI3K) inhibitors, a series of 4-morpholino-2-phenylquinazolines and their analogs were assessed for their inhibitory activity against various PI3K isoforms. One notable thieno[3,2-d]pyrimidine (B1254671) derivative from this series demonstrated potent inhibition of p110α with an IC₅₀ value of 2.0 nM and exhibited selectivity over other PI3K isoforms. nih.gov

While specific receptor affinity and selectivity data for this compound are not publicly available, the general principle of using morpholine to achieve selectivity is a cornerstone of its application in medicinal chemistry. The strategic placement of the morpholine ring can influence interactions within the binding pocket of a target protein, potentially leading to a more favorable selectivity profile and reducing off-target effects.

Molecular Docking and Computational Prediction of Protein Interactions

Molecular docking serves as a powerful computational tool to predict the binding orientation and affinity of a small molecule to its protein target. Such studies can elucidate key interactions that contribute to the compound's biological activity. For various morpholine-containing derivatives, molecular docking has been employed to understand their mechanism of action. For example, in the development of inhibitors for cyclin-dependent kinases (CDKs), molecular docking studies were performed on a series of 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives to understand their binding to CDK2, CDK4, and CDK6. nih.gov Similarly, novel quinazoline-morpholinobenzylideneamino hybrids were docked into the active sites of VEGFR1, VEGFR2, and EGFR, with the most active compound showing a docking score of -12.407 kcal/mol against VEGFR2. nih.gov

In a study of morpholine derivatives as potential SARS-CoV-2 inhibitors, docking scores ranged from -20.55 to -74.55 kcal/mol, indicating varying binding affinities. gyanvihar.org These examples highlight how the morpholine scaffold can be positioned within a binding site to form crucial interactions. For this compound, while specific docking studies are not reported, it is conceivable that the morpholine ring could engage in hydrogen bonding or other favorable interactions within a target's active site.

X-ray Crystallography of Compound-Target Complexes

X-ray crystallography provides high-resolution, three-dimensional structural information of a ligand bound to its protein target, offering definitive proof of the binding mode. The crystal structure of 3-(morpholin-4-yl)-1-phenyl-3-(pyridin-2-yl)propan-1-one revealed that the morpholine ring adopts a chair conformation. nih.gov In another instance, the crystal structure of 2-(morpholino)ethylammonium picrate (B76445) monohydrate also showed the morpholine ring in a chair conformation. nih.gov While these are not the specific compound of interest, they provide insight into the preferred conformation of the morpholine ring within a crystal lattice. Such structural data is invaluable for structure-based drug design, allowing for the rational optimization of lead compounds.

Pharmacokinetic and Metabolic Profile Considerations

The inclusion of a morpholine ring is often a strategic decision to enhance the pharmacokinetic properties of a drug candidate. nih.govnih.gov

Modulation of Pharmacokinetic Properties

The pharmacokinetic profile of a drug, encompassing its absorption, distribution, metabolism, and excretion (ADME), is a critical determinant of its clinical success. The morpholine moiety is known to influence these properties favorably. For instance, a study on the pharmacokinetics of 3-cyano-2-morpholino-5-(pyrid-4-yl)pyridine (AWD 122-14) in rats revealed rapid absorption and elimination. nih.gov The key pharmacokinetic parameters for this related compound are summarized in the table below.

ParameterValue
Absorption Rate Constant (kₐ)6.85 h⁻¹
Elimination Rate Constant (kₑ)1.59 h⁻¹
Absolute Bioavailability (Oral)11%

Pharmacokinetic parameters of 3-cyano-2-morpholino-5-(pyrid-4-yl)pyridine in rats following a single oral dose. nih.gov

This data, while not directly applicable to this compound, illustrates the type of pharmacokinetic characterization that is essential in preclinical development.

Assessment of Metabolic Stability and Improved Drug-like Properties

The metabolism of the 2-amino-3-methylpyridine (B33374) portion of the target molecule has been studied in vitro, with identified metabolites including 2-amino-3-methylpyridine-N-oxide, 2-amino-3-hydroxymethylpyridine, and 2-amino-5-hydroxy-3-methylpyridine. nih.gov This suggests potential metabolic pathways for this compound. The assessment of metabolic stability is a key step in optimizing drug-like properties and ensuring a compound is suitable for further development.

Conclusion and Future Research Directions

Summary of Key Academic Findings and Contributions

Academic research has established the morpholine (B109124) ring as a "privileged structure" in medicinal chemistry due to its favorable physicochemical, biological, and metabolic properties. nih.gov Its inclusion in a molecule can enhance potency, improve pharmacokinetic profiles, and provide desirable drug-like characteristics. nih.govnih.gov The pyridine (B92270) ring, another common heterocycle in pharmaceuticals, further contributes to the potential bioactivity of the combined scaffold.

While specific in-depth studies on 4-(3-methylpyridin-2-yl)morpholine are not extensively documented in publicly available literature, the broader class of pyridyl-morpholine derivatives has been a subject of investigation. The synthesis of such compounds often involves the reaction of a substituted pyridine with morpholine or its derivatives. researchgate.net For instance, the synthesis of 4-(thieno[3,2-d]pyrimidin-4-yl)morpholine has been achieved by reacting the corresponding chloro-thienopyrimidine with morpholine in ethanol. researchgate.net Similarly, methods for synthesizing various methylpyridines through catalytic gas-phase reactions are well-established. semanticscholar.orgresearchgate.net

The primary academic contribution lies in the recognition of the morpholine moiety as a versatile building block for creating bioactive compounds. nih.govresearchgate.net Its derivatives have been explored for a wide range of therapeutic applications, including as anticancer, anti-inflammatory, and antimicrobial agents. ontosight.airesearchgate.net The substitution pattern on both the morpholine and the connected aromatic ring is crucial in determining the specific biological activity and target interaction. e3s-conferences.org

Table 1: Physicochemical Properties of this compound

Property Value Source
Molecular Formula C10H14N2O epa.gov
Average Mass 178.235 g/mol epa.gov

Identification of Remaining Research Challenges and Open Questions

Despite the recognized potential of the pyridyl-morpholine scaffold, several research challenges and open questions remain, particularly for the specific compound this compound.

Comprehensive Biological Profiling: A fundamental gap is the lack of extensive screening of this compound across a wide range of biological targets. Its full pharmacological potential remains largely unexplored.

Structure-Activity Relationship (SAR) Studies: Systematic SAR studies are needed to understand how modifications to the methyl group on the pyridine ring, or substitutions on the morpholine ring, would affect biological activity. nih.gov This includes exploring different isomers and stereoisomers.

Mechanism of Action: For any identified biological activity, the underlying mechanism of action at the molecular level would need to be elucidated. It is unknown which specific enzymes, receptors, or signaling pathways this compound might interact with.

In Vivo Efficacy and Pharmacokinetics: There is no public data on the in vivo behavior of this compound. Research is required to determine its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its efficacy and safety in animal models. nih.gov

Scalable and Efficient Synthesis: While general methods for synthesizing related compounds exist, the development of a highly efficient, cost-effective, and scalable synthesis specific for this compound would be crucial for further research and potential commercialization. allfordrugs.com

Future Prospects for Drug Discovery and Development Initiatives

The future for this compound in drug discovery is promising, contingent on addressing the aforementioned research gaps. The morpholine scaffold is a component of numerous approved drugs, highlighting its value in developing new therapeutic agents. nih.govnih.gov

Kinase Inhibitors: Many kinase inhibitors, a critical class of anticancer drugs, incorporate a morpholine ring. nih.govnih.gov The morpholine moiety can form important hydrogen bonds within the ATP-binding pocket of kinases. Future research could involve screening this compound and its derivatives for inhibitory activity against various protein kinases implicated in cancer and other diseases.

Central Nervous System (CNS) Agents: The physicochemical properties imparted by the morpholine ring can also be favorable for CNS penetration. Therefore, exploring this compound for activity against neurological and psychiatric disorders could be a fruitful avenue.

Anti-Infective Agents: Morpholine derivatives have shown potential as antibacterial and antifungal agents. researchgate.net Screening this compound against a panel of pathogenic microbes could uncover new leads for anti-infective drugs.

Fragment-Based Drug Design: The compound itself could serve as a valuable starting fragment in fragment-based drug design campaigns. By identifying weak but efficient binding to a therapeutic target, it can be elaborated into a more potent lead compound.

Potential for Exploration in Advanced Materials and Catalysis Research

Beyond its potential in medicine, the structural features of this compound suggest possible applications in materials science and catalysis.

Ligands for Catalysis: The nitrogen atoms in both the pyridine and morpholine rings can act as ligands, coordinating with metal centers to form catalysts. mdpi.com The specific steric and electronic properties of this compound could lead to novel catalysts with unique reactivity and selectivity in organic synthesis. For example, such complexes could be explored in cross-coupling reactions, hydrogenations, or polymerizations. mdpi.com

Building Blocks for Functional Materials: The molecule could be used as a monomer or a functional building block for the synthesis of polymers or metal-organic frameworks (MOFs). americanelements.com The resulting materials could possess interesting properties for applications in gas storage, separation, or as sensors.

Corrosion Inhibitors: Morpholine and its derivatives are known to be effective corrosion inhibitors for various metals. The presence of heteroatoms allows the molecule to adsorb onto metal surfaces, forming a protective layer. The efficacy of this compound in this application warrants investigation.

Q & A

Q. What are the recommended synthetic routes for 4-(3-methylpyridin-2-yl)morpholine?

The synthesis of morpholine-pyridine hybrids typically involves coupling reactions. For example, 4-(3-fluorophenyl)morpholine derivatives are synthesized via Suzuki-Miyaura coupling using aryl boronic esters under inert conditions (argon atmosphere), followed by purification via column chromatography . Key steps include:

  • Use of Pd catalysts for cross-coupling.
  • Solvent selection (e.g., DMSO for nucleophilic substitution reactions).
  • Final purification using silica gel column chromatography with hexane/ethyl acetate gradients. Yields >90% are achievable with optimized stoichiometry and reaction times.

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure of this compound?

  • ¹H NMR : Characteristic peaks include morpholine ring protons (δ 3.6–3.8 ppm, multiplet) and pyridyl protons (δ 7.0–8.5 ppm). Methyl groups on the pyridine ring appear as singlets near δ 2.5 ppm .
  • IR : Stretching vibrations for C–O (1100–1250 cm⁻¹) in the morpholine ring and C–H (2980–3145 cm⁻¹) in aromatic systems .
  • MS (ESI) : Molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns validate molecular weight and substituent positions .

Q. Which chromatographic methods are effective for purifying this compound?

Column chromatography with silica gel (particle size 40–63 µm) and gradients of hexane/ethyl acetate (70:30 to 50:50) is widely used. For polar byproducts, reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) improves resolution .

Advanced Research Questions

Q. How can pressure-dependent Raman/IR spectroscopy reveal conformational changes in this compound derivatives?

High-pressure studies (0–3.5 GPa) on morpholine derivatives show:

  • Splitting of C–H stretching modes (2980–3145 cm⁻¹) due to lattice compression .
  • Phase transitions at ~1.7 GPa, evidenced by peak coalescence and new vibrational modes.
  • Complementary techniques like X-ray diffraction and dielectric spectroscopy are recommended to correlate structural changes with electronic properties .

Q. What strategies resolve bioactivity discrepancies in morpholine-pyridine hybrids?

Contradictory bioactivity data (e.g., kinase inhibition) can arise from assay variability. Mitigation strategies include:

  • Standardizing in vitro assays (e.g., p38 MAP kinase inhibition using ATP-competitive binding protocols) .
  • Cross-validating results with orthogonal methods (e.g., SPR for binding affinity, cellular assays for cytokine suppression) .

Q. How do hydrogen bonds influence crystalline packing in this compound?

C–H···O interactions between morpholine oxygen and aromatic protons stabilize crystal lattices. Computational modeling (DFT) paired with X-ray crystallography can quantify bond lengths (typically 2.5–3.0 Å) and angles (~150°) .

Q. What experimental designs evaluate kinase inhibition by this compound derivatives?

  • Enzyme assays : Measure IC₅₀ values using recombinant kinases (e.g., p38α MAPK) and ATP-analog substrates .
  • Selectivity profiling : Test against kinase panels (e.g., JNK, ERK) to identify off-target effects .
  • Cellular validation : Use TNF-α or IL-1β suppression in macrophages to confirm physiological relevance .

Methodological Notes

  • Contradiction Handling : Cross-validate spectroscopic data (e.g., NMR vs. MS) to confirm purity and structure .
  • Advanced Characterization : Pair vibrational spectroscopy with DFT calculations for mechanistic insights into reactivity .
  • Biological Assays : Include positive controls (e.g., SB-202190 for kinase inhibition) to benchmark activity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.